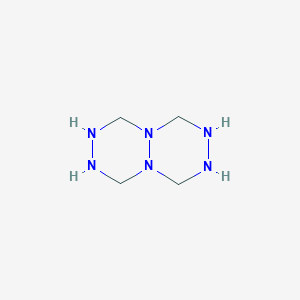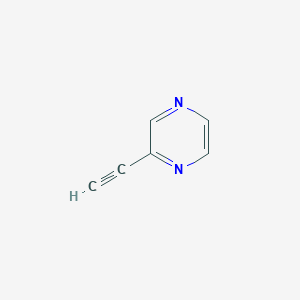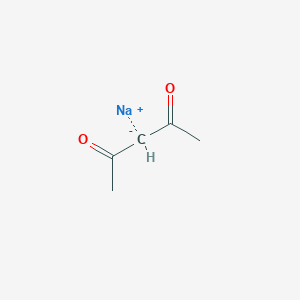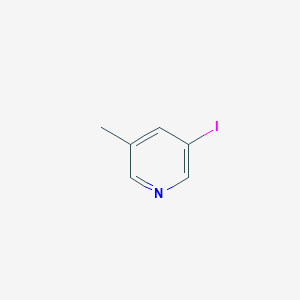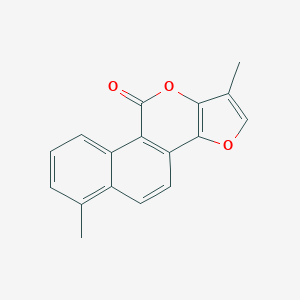
丹参酮ⅡA
描述
科学研究应用
Chemistry: It serves as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
作用机制
Target of Action
Tanshinlactone, a derivative of tanshinones, has been found to exhibit potent and selective activity against various human tumor lines It’s known that tanshinones, the parent compounds, have a broad spectrum of targets, including various cancer cell lines .
Biochemical Pathways
Tanshinlactone, like other tanshinones, is synthesized via the MEP/DOXP pathway . Key enzymes such as SmCPS are responsible for establishing their molecular scaffolds and stereospecificity
Pharmacokinetics
It’s known that tanshinones, in general, have poor oral bioavailability . Chemical modifications and novel formulations have been made to address this issue .
Result of Action
Tanshinlactone has shown potent and selective activity against various human tumor lines . It’s also known that tanshinones, including Tanshinlactone, exhibit antitumor activity by affecting multiple cellular processes and molecular targets .
Action Environment
It’s known that the efficacy of tanshinones can vary greatly due to lack of uniformity of solvent vehicles and routes of administration .
生化分析
Biochemical Properties
Tanshinlactone’s unique structural characteristics and promising biological activities have attracted the interest of many synthetic chemists . Its biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing its molecular scaffolds and stereospecificity .
Cellular Effects
Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models . Most recently, the tanshinlactone analog neo-tanshinlactone has shown potent and selective activity against breast cancer .
Molecular Mechanism
It is known that it interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Dosage Effects in Animal Models
The effects of Tanshinlactone vary with different dosages in animal models . It has been found that certain analogs of Tanshinlactone showed the highest cancer cell line selectivity, being approximately 100–250-fold more potent against SK-BR-3 (ED50 0.28 and 0.44 μM, respectively) compared with other cancer cell lines tested .
Metabolic Pathways
It is known that its biosynthetic pathway correlates with the MEP/DOXP pathway .
Transport and Distribution
It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Subcellular Localization
It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of tanshinlactone is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .
化学反应分析
Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various tanshinlactone derivatives, each with unique biological activities .
相似化合物的比较
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .
属性
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
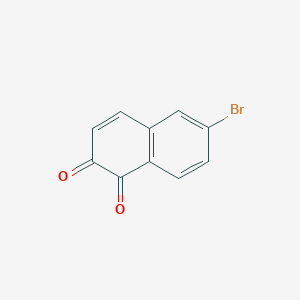
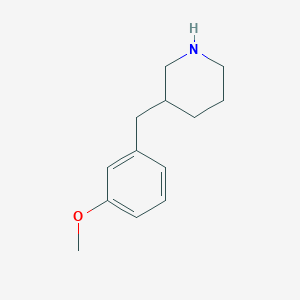
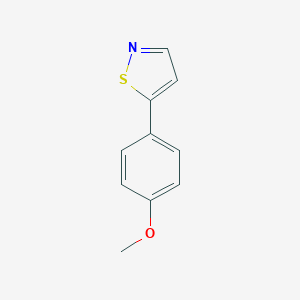
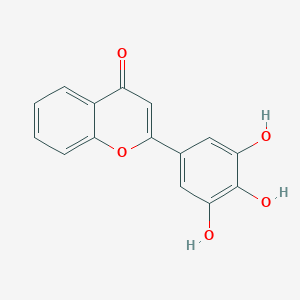
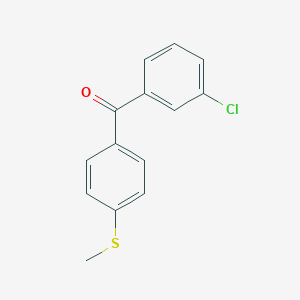
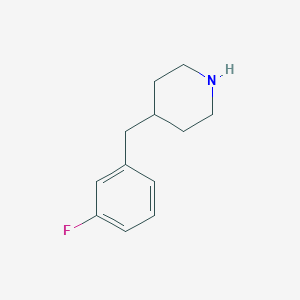
![2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol](/img/structure/B177221.png)
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)
![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)
